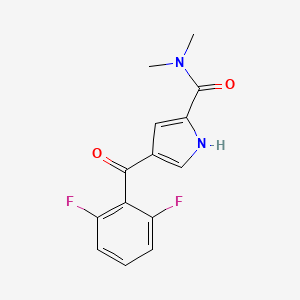

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” seems to be a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids . The “2,6-difluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with fluorine atoms at the 2 and 6 positions .

Molecular Structure Analysis

The molecular structure of “4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” would likely be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the pyrrole ring.

Chemical Reactions Analysis

Without specific information on “4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide”, it’s difficult to provide an analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” would depend on its exact molecular structure .

Scientific Research Applications

Environmental Degradation and Fate

- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have highlighted the microbial degradation pathways of polyfluoroalkyl chemicals, pointing to environmental biodegradability as a crucial factor in assessing the fate and impact of these substances. The review by Liu and Avendaño (2013) discusses the degradation of polyfluoroalkyl chemicals, including those with structures similar to the query compound, focusing on microbial pathways that lead to the formation of perfluoroalkyl acids, a process with significant environmental implications (Liu & Avendaño, 2013).

Applications in Environmental Safety

- Fate and Behavior of Parabens in Aquatic Environments : While focusing on parabens, the review by Haman et al. (2015) provides a model for understanding the environmental behavior of various organic compounds, including fluorinated ones. It underscores the importance of assessing the fate, degradation, and potential bioaccumulation of these substances in aquatic environments (Haman et al., 2015).

Fluorinated Alternatives and Their Impact

- Fluorinated Alternatives to Long-chain Perfluoroalkyl Substances : Wang et al. (2013) discuss the transition to fluorinated alternatives, which might include compounds with structures similar to the query. This review emphasizes the need for further research to fully understand the environmental and health impacts of these alternatives (Wang et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O2/c1-18(2)14(20)11-6-8(7-17-11)13(19)12-9(15)4-3-5-10(12)16/h3-7,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTSHEVBAREOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)